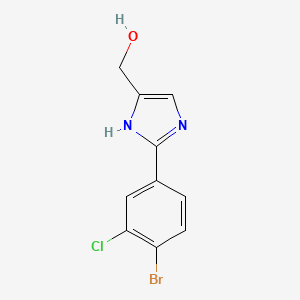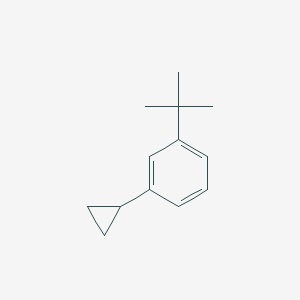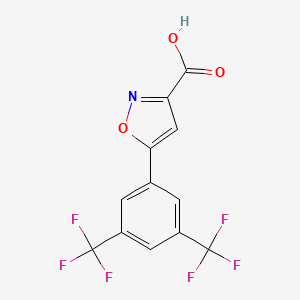
5-(3,5-Bis(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Bis(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid is a compound that belongs to the isoxazole family, which is known for its significant biological and chemical properties. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of trifluoromethyl groups in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable entity in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Bis(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of trifluoroacetic anhydride and vinyl azides in the presence of triethylamine (NEt3) to form the isoxazole ring . Another approach involves the use of α,β-acetylenic oximes and AuCl3 as a catalyst for cycloisomerization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of metal-free synthetic routes is also gaining attention due to environmental and economic benefits .
化学反応の分析
Types of Reactions
5-(3,5-Bis(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-(3,5-Bis(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
Uniqueness
5-(3,5-Bis(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid is unique due to its isoxazole ring structure combined with the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H5F6NO3 |
|---|---|
分子量 |
325.16 g/mol |
IUPAC名 |
5-[3,5-bis(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H5F6NO3/c13-11(14,15)6-1-5(2-7(3-6)12(16,17)18)9-4-8(10(20)21)19-22-9/h1-4H,(H,20,21) |
InChIキー |
JMWXJVHWIBCGQJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



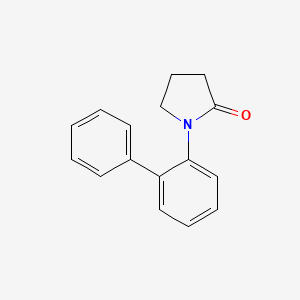
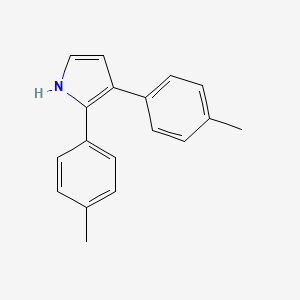

![2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline](/img/structure/B13697960.png)
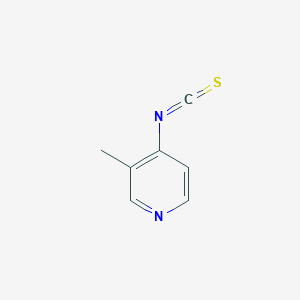

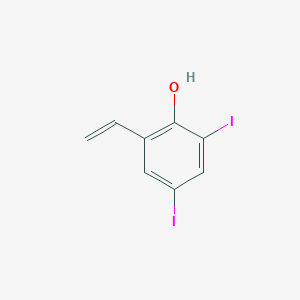

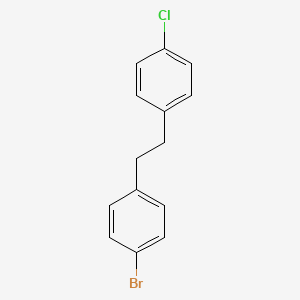
![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)

